9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane: is a bicyclic compound with a unique structure that includes a diazabicyclo nonane core. The compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. Its IUPAC name is tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a carbonyl compound, followed by protection of the resulting amine with a tert-butoxycarbonyl (Boc) group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures .
Biology: In biological research, it can be used as a ligand in the study of enzyme mechanisms or as a scaffold for the development of bioactive molecules .
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The Boc group can be cleaved under acidic conditions, revealing a reactive amine that can form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane: This compound has an oxygen atom in place of one of the nitrogen atoms, which can alter its reactivity and biological activity.
3,7-Diazabicyclo[3.3.1]nonane: This compound lacks the Boc protection and the ketone group, making it less stable but more reactive in certain conditions.
Uniqueness: The presence of the Boc group in 9-Boc 7-oxo-3,9-diazabicyclo[3.3.1]nonane provides stability and allows for selective deprotection under acidic conditions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H20N2O3 |
---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
tert-butyl 7-oxo-3,9-diazabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-8-4-10(15)5-9(14)7-13-6-8/h8-9,13H,4-7H2,1-3H3 |
InChI-Schlüssel |
DZHBRYMTWQXFEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CC(=O)CC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.